![molecular formula C16H22N2O5 B6349167 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-98-9](/img/structure/B6349167.png)
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts, such as lithium enolates and transition metal catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the carbonyl group results in alcohol derivatives .
Scientific Research Applications
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar reactivity.
Spirocyclic compounds: Possess a spirocyclic core, contributing to their unique structural properties.
Uniqueness
4-(Furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of a furan ring, spirocyclic core, and propyl group, which confer distinct chemical and biological properties .
Biological Activity
Chemical Structure
The compound is characterized by a spirocyclic structure that includes:
- A furan-2-carbonyl moiety
- A diazaspiro framework
- A carboxylic acid functional group
This unique structure suggests potential interactions with biological targets, particularly in pharmacology.
Biological Activity
1. Antimicrobial Activity
Compounds with similar structural features have shown antimicrobial properties. The presence of the furan ring can enhance the interaction with microbial enzymes or receptors, potentially leading to inhibition of growth or survival.
2. Anticancer Properties
Research indicates that various diazaspiro compounds exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression. Investigations into related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
3. Anti-inflammatory Effects
The carboxylic acid group is known for its potential anti-inflammatory properties. Compounds that can modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Investigated a related diazaspiro compound and found it inhibited tumor growth in xenograft models, suggesting potential for cancer therapy. |
Study 2 | Reported antimicrobial activity against Gram-positive bacteria, indicating possible applications in treating infections. |
Study 3 | Evaluated anti-inflammatory effects in animal models, showing reduced swelling and pain in treated groups compared to controls. |
1. Enzyme Inhibition
Many biologically active compounds function by inhibiting specific enzymes involved in disease processes. For example, potential inhibition of cyclooxygenase (COX) enzymes could explain anti-inflammatory effects.
2. Receptor Modulation
The compound may interact with various receptors, including those involved in neurotransmission or immune responses, leading to altered physiological responses.
Properties
IUPAC Name |
4-(furan-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-7-17-8-5-16(6-9-17)18(12(11-23-16)15(20)21)14(19)13-4-3-10-22-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWZIHQQDBDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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